molecular formula C11H15FN2O B2540315 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine CAS No. 1338988-79-6

3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine

Cat. No. B2540315
CAS RN: 1338988-79-6
M. Wt: 210.252
InChI Key: RDLLIXJKRKAZRZ-UHFFFAOYSA-N
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Description

The compound "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insight into the chemical behavior and properties that might be expected from similar structures. For instance, the use of fluorogenic reagents for the analysis of primary amines and aminated carbohydrates is explored, indicating the potential for fluorescence-based detection methods that could be applicable to the compound . Additionally, the reactivity of amines with fluorinated compounds is discussed, which could suggest how "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" might behave in the presence of biological amines .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of cyclic amines to introduce amino groups into fluorinated aromatic systems . This suggests that the synthesis of "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" could potentially involve similar methods, where a fluorinated pyridine derivative might be reacted with an oxan-4-ylmethylamine under suitable conditions to introduce the N-[(oxan-4-yl)methyl] group.

Molecular Structure Analysis

While the molecular structure of "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" is not analyzed in the provided papers, the structure-activity relationships of similar compounds are discussed . These relationships can be crucial in understanding how the substitution pattern on the pyridine ring and the nature of the substituents can affect the biological activity and molecular interactions of the compound.

Chemical Reactions Analysis

The papers describe the reactivity of amines and fluorinated compounds, which can be extrapolated to predict the reactivity of "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" . For example, the compound might react with electrophiles or participate in nucleophilic substitution reactions due to the presence of the amino group and the electron-withdrawing effect of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" can be inferred from the properties of structurally related compounds. For instance, the presence of a fluorine atom can increase the lipophilicity of the molecule, which might affect its solubility and interaction with biological membranes . The stability of fluorescent derivatives in acidic and basic solutions, as mentioned in one of the papers, could also be relevant for the stability of "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" under various conditions .

Scientific Research Applications

Antibacterial Agents Synthesis

Egawa et al. (1984) explored pyridonecarboxylic acids for their antibacterial properties. They synthesized compounds with varying substituents, demonstrating the potential of pyridine derivatives as antibacterial agents. This research highlights the chemical versatility and potential medicinal applications of pyridine analogues, including "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" (Egawa et al., 1984).

Fluorous Synthesis Methodology

Zhang (2003) developed a fluorous synthesis method for disubstituted pyrimidines, showcasing a technique that could be applicable to the synthesis of complex molecules including "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" derivatives. This methodology leverages fluorous tags for purification, indicating its utility in synthesizing and purifying complex organic molecules (Zhang, 2003).

Fluorinated Ionic Liquids

Honda et al. (2017) investigated the synthesis of fluorous ionic liquids, including pyridine derivatives. Their work suggests that "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" could play a role in developing new ionic liquids with high fluorophilicity, which are crucial for various industrial applications (Honda et al., 2017).

Hydrogen-Bond Basicity Scale

Graton et al. (2001) provided insights into the hydrogen-bond basicity of secondary amines, which could inform the interaction of "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" with biological molecules, highlighting its potential in drug discovery and development (Graton et al., 2001).

Synthesis of Carboxamides

Mukaiyama et al. (1976) demonstrated a method for synthesizing carboxamides, potentially applicable to derivatives of "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine". This research underscores the compound's relevance in organic synthesis and pharmaceutical chemistry (Mukaiyama et al., 1976).

Future Directions

The future directions for “3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine” could involve further exploration of its potential applications in drug discovery and organic synthesis. Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action of this compound .

properties

IUPAC Name

3-fluoro-N-(oxan-4-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-2-1-5-13-11(10)14-8-9-3-6-15-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLIXJKRKAZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine

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